molecular formula C17H17NO6S2 B2554538 methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034421-60-6

methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2554538
CAS No.: 2034421-60-6
M. Wt: 395.44
InChI Key: HFKBKRQLURCZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate is a synthetic sulfamoyl-substituted thiophene carboxylate derivative. The molecule features a benzofuran-2-yl moiety linked via a 2-methoxyethyl chain to the sulfamoyl group, which is attached to a thiophene-2-carboxylate core. This structure combines aromatic heterocycles (thiophene, benzofuran) with polar functional groups (sulfamoyl, carboxylate), likely influencing solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

methyl 3-[[2-(1-benzofuran-2-yl)-2-methoxyethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S2/c1-22-14(13-9-11-5-3-4-6-12(11)24-13)10-18-26(20,21)15-7-8-25-16(15)17(19)23-2/h3-9,14,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKBKRQLURCZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₁H₁₃N₃O₅S
Molecular Weight : 293.32 g/mol
CAS Number : 106820-63-7

The compound features a thiophene ring, a sulfamoyl group, and a benzofuran moiety, which contribute to its unique properties and biological activities. The presence of the methoxyethyl group enhances its solubility and interaction with biological targets.

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

  • Mechanism of Action : The compound has shown effectiveness against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). It induces apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
  • Cell Cycle Arrest : Treatment with this compound results in S-phase arrest, inhibiting the proliferation of cancer cells .

Antimicrobial Properties

  • The compound demonstrates notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies suggest potential antifungal properties as well .

Synthetic Methods

The synthesis of methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate typically involves several steps:

  • Preparation of Benzofuran Core : This can be achieved through cyclization reactions involving o-hydroxyacetophenones.
  • Formation of Sulfamoyl Group : The incorporation of the sulfamoyl group is critical for enhancing biological activity.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the thiophene and benzofuran components.

Case Study 1: Anticancer Research

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values demonstrating effectiveness at low concentrations. The study highlighted the compound's potential as a lead molecule for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against clinical strains of bacteria. The results showed that it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in pharmaceutical applications. Further research is needed to explore its efficacy in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include PPARβ/δ antagonists and sulfamoyl thiophene carboxylates with modified substituents. Below is a comparative analysis:

Compound Name Key Structural Features Biological Activity Physicochemical Properties
Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate - Benzofuran-2-yl group
- 2-Methoxyethyl chain on sulfamoyl
Not explicitly reported; inferred PPARβ/δ antagonism from structural similarity Likely moderate lipophilicity (benzofuran) with enhanced metabolic stability due to ether linkage
Compound 10h (Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) - 4-Isopentylamino-2-methoxyphenyl group
- Thiophene carboxylate core
PPARβ/δ antagonist; inhibits melanoma metastasis and retinal vascular dysfunction Higher lipophilicity (isopentyl chain) may reduce aqueous solubility
GSK0660 (Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate) - 2-Methoxy-4-phenylaminophenyl group
- Thiophene carboxylate core
Potent PPARδ antagonist; used in metabolic and inflammatory studies Moderate solubility due to phenylamino group; logP ~3.5 (predicted)
ST247 (Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) - 4-Hexylamino-2-methoxyphenyl group
- Thiophene carboxylate core
PPARδ antagonist; improved pharmacokinetics over GSK0660 Increased lipophilicity (hexyl chain) enhances membrane permeability but reduces solubility
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate - Methoxycarbonylmethyl group on sulfamoyl
- Thiophene carboxylate core
Herbicidal activity (e.g., thifensulfuron methyl derivative) Lower logP (~1.8) due to polar methoxycarbonyl group; melting point 96–98°C

Key Findings from Research

Substituent Impact on PPAR Binding: The benzofuran-2-yl group in the target compound may enhance π-π stacking interactions with PPARβ/δ compared to phenyl or alkylamino substituents in analogues . Methoxyethyl chains (e.g., in the target compound) improve solubility over purely hydrophobic chains (e.g., hexyl in ST247), balancing bioavailability and receptor affinity .

Pharmacokinetic Differences: Compound 10h and ST247 exhibit prolonged half-lives due to alkylamino substituents, but their low solubility limits oral bioavailability . The target compound’s benzofuran moiety may resist CYP450-mediated oxidation, enhancing metabolic stability compared to phenylamino derivatives (e.g., GSK0660) .

Sulfamoyl thiophenes with polar groups (e.g., methoxycarbonylmethyl) are repurposed as herbicides (e.g., thifensulfuron methyl), highlighting structural versatility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Stepwise Synthesis : Begin with constructing the benzofuran core via [3,3]-sigmatropic rearrangement (e.g., using NaH/THF for deprotonation and coupling reactions) .

  • Sulfamoyl Integration : Introduce the sulfamoyl group using benzoylisothiocyanate or analogous reagents under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .

  • Esterification : Finalize with esterification of the thiophene carboxylate using methanol or methyl iodide in anhydrous solvents.

    • Optimization Strategies :
  • Temperature Control : Maintain low temperatures (0–5°C) during sensitive steps (e.g., NaH-mediated reactions) to avoid side reactions .

  • Purification : Use reverse-phase HPLC with methanol-water gradients (30% → 100%) for high-purity isolation, achieving yields >65% .

    Key Reaction Parameters Conditions from Literature
    Solvent for couplingTHF or 1,4-dioxane
    CatalystNaH (60% dispersion)
    Reaction timeOvernight stirring

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers focus on?

  • Analytical Workflow :

  • 1H/13C NMR : Identify methoxy protons (δ 3.3–3.5 ppm), benzofuran aromatic protons (δ 6.8–7.5 ppm), and sulfamoyl NH (δ 8.1–8.3 ppm). Carbon signals for ester carbonyls typically appear at δ 165–170 ppm .
  • IR Spectroscopy : Confirm sulfamoyl (S=O stretch at 1150–1250 cm⁻¹) and ester (C=O stretch at 1700–1750 cm⁻¹) functionalities .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns for sulfur/fluorine .

Q. How can researchers determine the reactivity of the sulfamoyl group in this compound under varying pH conditions?

  • Experimental Design :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC and track sulfonic acid byproduct formation .
  • Kinetic Analysis : Calculate rate constants (k) for sulfamoyl cleavage using UV-Vis spectroscopy at λmax ~260 nm (aromatic absorption) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activity data for benzofuran-thiophene hybrid compounds?

  • Methodological Framework :

  • Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity .
  • Structure-Activity Relationship (SAR) : Use molecular docking to correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with target binding affinities .
    • Case Study : Conflicting IC50 values for similar compounds may arise from differences in kinase isoforms; validate using isoform-specific assays .

Q. How can computational chemistry be integrated with experimental data to predict the metabolic pathways of this compound?

  • Integrated Approach :

  • In Silico Prediction : Use software like Schrödinger’s ADMET Predictor to identify potential Phase I/II metabolism sites (e.g., sulfamoyl hydrolysis or thiophene oxidation) .
  • In Vitro Validation : Perform microsomal stability assays (human liver microsomes) with LC-MS/MS to detect predicted metabolites .

Q. What experimental approaches are recommended for investigating the compound's potential as a kinase inhibitor, considering its structural features?

  • Protocol Design :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Crystallography : Co-crystallize the compound with target kinases to resolve binding modes (e.g., hydrogen bonding with hinge-region residues) .
    • Key Considerations :
  • Selectivity : Compare inhibitory activity against off-target kinases (e.g., PKA, PKC) to assess specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for benzofuran-thiophene derivatives?

  • Root Cause Analysis :

  • Reagent Quality : Impurities in NaH or solvents (e.g., moisture in THF) can reduce yields by 15–20% .

  • Scale Effects : Pilot-scale reactions (1 mmol) may yield >65%, but scalability issues arise at >10 mmol due to heat dissipation .

    Yield Variability Factors Mitigation Strategies
    Moisture-sensitive stepsUse Schlenk line techniques
    Purification lossesOptimize HPLC gradients

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.